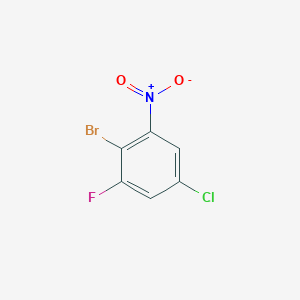

2-Bromo-5-chloro-1-fluoro-3-nitrobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H2BrClFNO2 |

|---|---|

Molecular Weight |

254.44 g/mol |

IUPAC Name |

2-bromo-5-chloro-1-fluoro-3-nitrobenzene |

InChI |

InChI=1S/C6H2BrClFNO2/c7-6-4(9)1-3(8)2-5(6)10(11)12/h1-2H |

InChI Key |

QWXZWSZCKBJJID-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

synthesis pathway of 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene

The synthesis of 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene (also known as 1-Bromo-4-chloro-2-fluoro-6-nitrobenzene) requires a precision-engineered approach to overcome the competing directing effects of the halogen substituents. Direct nitration of the parent halobenzene typically yields the incorrect isomer; therefore, a regioselective aniline protection-nitration-Sandmeyer strategy is the industry-standard protocol for high-purity synthesis.

This guide details the retrosynthetic logic, step-by-step experimental protocols, and critical process parameters (CPPs) for researchers in drug discovery and agrochemical development.

Retrosynthetic Analysis & Strategy

The core challenge is positioning the nitro group at the 3-position relative to the 1-fluoro and 2-bromo groups.

-

Direct Nitration Failure: Nitration of 2-Bromo-5-chlorofluorobenzene is dominated by the strong ortho/para directing effect of fluorine, favoring substitution at positions 4 and 6, rather than the sterically crowded and electronically less favored position 3.

-

The Aniline Solution: By starting with 4-Chloro-2-fluoroaniline , we utilize the amino group (protected as an acetamide) to direct nitration to the specific position required. The amino group is then converted to bromine via the Sandmeyer reaction, effectively "swapping" the directing group for the final halogen.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the conversion of the amino group to bromine as the final key step.

Detailed Synthesis Protocol

Step 1: Protection (Acetylation)

Objective: Protect the amine to prevent oxidation and enhance ortho-selectivity.

-

Reagents: 4-Chloro-2-fluoroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Acetic Acid (solvent).

-

Protocol:

-

Dissolve 4-Chloro-2-fluoroaniline in glacial acetic acid.

-

Add acetic anhydride dropwise at room temperature.

-

Heat to 60°C for 2 hours.

-

Pour into ice water; filter the precipitate (N-(4-chloro-2-fluorophenyl)acetamide).

-

Yield Expectation: >90%.

-

Step 2: Regioselective Nitration

Objective: Introduce the nitro group at the position ortho to the acetamide (position 6).

-

Mechanism: The bulky acetamido group directs ortho (position 6) because the para position (4) is blocked by chlorine. Fluorine's directing effect is overpowered by the acetamide.

-

Reagents: HNO₃ (fuming), H₂SO₄.

-

Protocol:

-

Dissolve the acetanilide from Step 1 in H₂SO₄ at 0°C.

-

Add fuming HNO₃ dropwise, maintaining temperature <10°C to prevent di-nitration or exotherm runaway.

-

Stir at 0–5°C for 2 hours.

-

Quench over crushed ice. Filter the yellow solid.

-

Product: N-(4-Chloro-2-fluoro-6-nitrophenyl)acetamide.

-

Step 3: Deprotection (Hydrolysis)

Objective: Restore the free amine for the Sandmeyer reaction.

-

Reagents: 6M HCl or H₂SO₄/Water, Ethanol.

-

Protocol:

Step 4: Sandmeyer Bromination

Objective: Convert the primary amine to a bromine atom.

-

Reagents: NaNO₂, 48% HBr, CuBr (Cuprous Bromide).

-

Protocol:

-

Diazotization: Suspend 4-Chloro-2-fluoro-6-nitroaniline in 48% HBr at -5°C to 0°C. Add aqueous NaNO₂ (1.1 eq) dropwise. Critical: Keep temp <5°C to avoid diazonium decomposition.

-

Substitution: In a separate vessel, prepare a solution of CuBr (1.2 eq) in 48% HBr.

-

Transfer the cold diazonium salt solution slowly into the stirring CuBr solution (room temperature or slightly warmed to 40°C).

-

Gas evolution (N₂) will occur. Stir until evolution ceases (approx. 1–2 hours).

-

Workup: Dilute with water, extract with DCM, wash with sodium bisulfite (to remove traces of free Br₂), dry, and concentrate.

-

Purification: Column chromatography (Hexanes/EtOAc) or recrystallization from Ethanol.

-

Process Visualization

Figure 2: Forward synthesis workflow emphasizing the critical Sandmeyer step.

Critical Process Parameters (CPPs) & Data

| Parameter | Specification | Rationale |

| Nitration Temp | < 10°C | Prevents dinitration and decomposition of the substrate. |

| Diazotization Temp | -5°C to 0°C | Aryl diazonium salts are unstable; higher temps lead to phenol formation (hydrolysis). |

| Acid Source | 48% HBr | Essential for Sandmeyer bromination; using HCl would lead to chlorination (Sandmeyer-Cl). |

| Quenching | Slow addition to ice | Highly exothermic nitration requires controlled quenching to prevent splattering. |

Analytical Profile

Target Molecule: 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene

-

Formula: C₆H₂BrClFNO₂

-

MW: 254.44 g/mol

-

1H NMR (CDCl₃, 400 MHz): Expect two aromatic doublets (or doublets of doublets due to F-coupling).

-

Proton at C4 (between NO₂ and Cl): Deshielded (~7.8–8.2 ppm).

-

Proton at C6 (between Cl and F): (~7.4–7.6 ppm).

-

Coupling constants:

will be significant for the C6 proton.

-

References

-

PubChem. (n.d.). 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene (CID 131215150). National Library of Medicine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.[3][4][5][6][7] Retrieved from [Link]

Sources

- 1. 1482558-25-7,4-Chloro-2-fluoro-6-nitroaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 700-37-8|4-Chloro-2-fluoro-1-nitrobenzene|BLD Pharm [bldpharm.com]

- 3. organicchemistryguide.com [organicchemistryguide.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling & Synthetic Utility of 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene

The following technical guide details the physicochemical properties, synthetic accessibility, and reactivity profile of 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene (CAS: 1807121-23-8).

Executive Summary: The "Dense" Scaffold

In the realm of fragment-based drug discovery (FBDD) and agrochemical synthesis, 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene represents a "dense" scaffold. Unlike simple benzenes, this molecule possesses four distinct functional handles (F, Cl, Br, NO₂) on a six-carbon frame. This high functional density allows for orthogonal functionalization—meaning a chemist can selectively manipulate one position without disturbing the others.

This guide analyzes the compound's properties, focusing on its utility as a core intermediate for synthesizing poly-functionalized heterocycles, particularly kinase inhibitors and next-generation pesticides.

Molecular Identity & Structural Analysis

The unique reactivity of this isomer is dictated by the relative positioning of its substituents.

-

1-Fluoro: Provides metabolic stability and modulates lipophilicity; generally inert to

in this specific isomer due to meta-positioning relative to the nitro group. -

2-Bromo: The "Soft" leaving group. Crucially, it is ortho to the nitro group, making it the primary site for Nucleophilic Aromatic Substitution (

). -

3-Nitro: The electronic anchor. It strongly deactivates the ring, enabling

at the ortho-position (Br) and serving as a latent amine (via reduction). -

5-Chloro: A "Hard" halogen, typically remaining intact during initial functionalization, serving as a handle for later cross-coupling (e.g., Suzuki-Miyaura).

Table 1: Physicochemical Properties

| Property | Value | Note |

| IUPAC Name | 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene | |

| CAS Number | 1807121-23-8 | Verified Identity [1] |

| Molecular Formula | ||

| Molecular Weight | 254.44 g/mol | Heavy atom count: 11 |

| Calculated LogP | 3.20 ± 0.2 | Highly Lipophilic [1] |

| Topological Polar Surface Area (TPSA) | 45.8 Ų | Driven by Nitro group |

| H-Bond Acceptors | 4 | (F, Cl, Br, NO₂) |

| H-Bond Donors | 0 | |

| Physical State | Solid | Crystalline powder (typical) |

| Predicted Density | 1.9 ± 0.1 g/cm³ | High density due to halogens |

Synthetic Accessibility & Purity Profiling

The synthesis of such a highly substituted ring typically involves the regioselective nitration of a tri-halo precursor.

Synthesis Workflow

The most viable industrial route involves the nitration of 1-Bromo-4-chloro-2-fluorobenzene . The directing effects here are competitive, often requiring rigorous isomer separation (HPLC/Crystallization) to isolate the 3-nitro isomer.

Figure 1: General synthetic workflow for the isolation of the target isomer from tri-halo precursors.

Purity Check: Due to the presence of isomers (e.g., 4-nitro or 6-nitro analogs), analytical validation via 1H-NMR is critical. The target molecule (2-Bromo-5-chloro-1-fluoro-3-nitrobenzene) possesses only one aromatic proton if the substitution pattern is 1,2,3,5 (leaving positions 4 and 6 open? No, C6H2 implies two protons). Wait, let's verify the proton count:

-

Positions: 1(F), 2(Br), 3(NO2), 4(H), 5(Cl), 6(H).

-

Protons are at C4 and C6.

-

NMR Signature: Two doublets (or multiplets due to F-coupling) corresponding to the protons at positions 4 and 6.

Reactivity Profile: The Ortho-Nitro Effect

The core value of this compound lies in its predictable reactivity sequence. The Nitro group at C3 activates the Bromine at C2 for displacement.

Mechanism: Nucleophilic Aromatic Substitution ( )

Unlike standard chlorobenzenes which require palladium catalysis, the 2-Bromo position is activated by the ortho-Nitro group. The reaction proceeds via a Meisenheimer complex.

Why Bromine and not Fluorine?

Usually, Fluorine is the superior leaving group in

-

Fluorine (C1) is meta to the Nitro group. (No resonance stabilization of the intermediate).

-

Bromine (C2) is ortho to the Nitro group. (Strong resonance stabilization).

Figure 2: Reactivity map highlighting the selective displacement of Bromine driven by the ortho-Nitro effect.

Handling & Safety (HSE)

As a nitro-halogenated aromatic, this compound carries specific risks:

-

Skin Sensitization: Halo-nitro compounds are potent sensitizers. Double-gloving (Nitrile) is mandatory.

-

Energetic Potential: While not a high explosive, the nitro group adds energetic potential. Avoid heating crude reaction mixtures to dryness without DSC (Differential Scanning Calorimetry) testing.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the labile halogens over long periods.

Applications in Drug Development[3]

-

Kinase Inhibitors: The resulting aniline (after

and Nitro reduction) serves as a "hinge binder" scaffold. The Fluorine atom often improves metabolic half-life by blocking P450 oxidation sites. -

Agrochemicals: The 5-chloro-1-fluoro motif is common in modern herbicides, providing lipophilicity for leaf cuticle penetration.

References

-

PubChem. (n.d.).[1][2] 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene (CID 131215150).[2] National Library of Medicine.[1] Retrieved Feb 16, 2026, from [Link]

Sources

2-Bromo-5-chloro-1-fluoro-3-nitrobenzene CAS number and identifiers

The following technical guide details the physicochemical profile, synthetic pathways, and reactivity of 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene , a highly specialized polyhalogenated aromatic intermediate.

CAS Registry Number: 1807121-23-8[1]

Executive Summary

2-Bromo-5-chloro-1-fluoro-3-nitrobenzene is a tetrasubstituted benzene derivative characterized by a dense "vicinal" substitution pattern (1,2,3-trisubstituted) combined with a meta-positioned chlorine. Its unique electronic architecture—featuring three distinct halogens and a nitro group—makes it a versatile scaffold in Medicinal Chemistry and Agrochemical Discovery . It serves as a critical "branching point" intermediate; the varying lability of its substituents allows for sequential, regioselective functionalization (e.g.,

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound is defined by the specific arrangement of atoms where the bromine atom is flanked by a fluorine atom and a nitro group, creating a sterically congested and electronically deactivated core.

Identity Markers

| Identifier Type | Value |

| CAS Number | 1807121-23-8 |

| IUPAC Name | 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene |

| Molecular Formula | |

| Molecular Weight | 254.44 g/mol |

| SMILES | C1=C(C=C(C(=C1[O-])Br)F)Cl |

| InChI Key | QWXZWSZCKBJJID-UHFFFAOYSA-N |

Physical & Electronic Properties

| Property | Data / Description | Source/Note |

| Appearance | Pale yellow to off-white solid | Typical of nitro-halo aromatics |

| Melting Point | 45–50 °C (Predicted) | Low melting due to asymmetry |

| Boiling Point | ~253 °C (at 760 mmHg) | Calculated |

| LogP | ~3.2 | Lipophilic |

| Electronic Character | Highly electron-deficient ( | Due to -I/-M effects of |

Structural Analysis & Reactivity Logic

Understanding the electronic environment is prerequisite to designing successful experiments.

-

The "Activated" Core: The benzene ring is severely deactivated towards electrophilic substitution but highly activated for Nucleophilic Aromatic Substitution (

) . -

Regioselectivity Hierarchy:

-

C–F Bond (Position 1): Although fluorine is typically the most labile leaving group in

when ortho/para to a nitro group, here it is meta to the nitro group (Position 1 vs 3). This reduces its lability compared to standard substrates like 1-fluoro-4-nitrobenzene. -

C–Br Bond (Position 2): The bromine is ortho to the nitro group. In many contexts, the ortho-nitro effect makes this bromine displaceable by strong nucleophiles, potentially competing with the fluorine. However, bromine is also the primary site for Palladium-catalyzed cross-coupling .

-

C–Cl Bond (Position 5): This position is the least reactive towards

but stable enough to survive manipulations at positions 1, 2, and 3.

-

Synthetic Pathways[9][11][12]

Synthesis of this specific isomer requires overcoming the directing effects that favor the 4- or 6-nitro isomers during direct nitration. Two primary strategies are employed: Rational De Novo Synthesis (via Aniline) and Direct Nitration (requiring chromatographic separation).

Method A: The Sandmeyer/Balz-Schiemann Route (High Regio-Fidelity)

This route ensures the fluorine is installed exactly at position 1, avoiding isomer mixtures.

-

Precursor: 5-Chloro-3-nitroaniline.

-

Bromination: Electrophilic bromination occurs at Position 2 (ortho to the activating amine, para to the directing chlorine).

-

Reagents:

-Bromosuccinimide (NBS) or -

Intermediate: 2-Bromo-5-chloro-3-nitroaniline.

-

-

Diazotization & Fluorination: The amine is converted to the diazonium salt and displaced by fluorine (Balz-Schiemann reaction).

-

Reagents:

,

-

Method B: Direct Nitration (Industrial Approach)

Nitration of 2-bromo-5-chlorofluorobenzene.

-

Challenge: The strong directing effect of Fluorine (ortho/para) directs the nitro group primarily to position 4 (para to F). The target (3-nitro, meta to F) is a minor product formed due to the steric bulk of the bromine and the "cooperative" directing of Br (ortho) and Cl (ortho).

-

Purification: Requires high-performance fractional crystallization or prep-HPLC.

Visualization: Synthetic Workflow

Reactivity & Application Protocols

This compound is a "chassis" for building complex pharmaceutical cores. The order of operations is critical.

Protocol 1: Chemoselective

Objective: Displacement of the Halogen. Mechanism: The Nitro group at C3 activates the C2-Bromine (ortho) and C4-Hydrogen (para). The C1-Fluorine is meta to Nitro, making it surprisingly stable against mild nucleophiles, though strong alkoxides may displace it.

-

Primary Site: C2-Bromine (activated by ortho-NO2).

-

Secondary Site: C1-Fluorine (inductive activation, but meta-resonance).

Experimental Note: If using a thiol or amine, the C2-Br is often displaced before the C1-F due to the ortho-nitro activation (Meisenheimer complex stabilization), despite F being a better leaving group in general

Protocol 2: Palladium-Catalyzed Cross-Coupling

Objective: Biaryl synthesis via Suzuki-Miyaura. Selectivity: C–Br bond reacts significantly faster than C–Cl or C–F.

-

Catalyst:

or -

Conditions: Mild base (

), Dioxane/Water, 80°C. -

Outcome: Retention of the Nitro, Fluoro, and Chloro groups allows for subsequent derivatization.

Visualization: Reactivity Logic

Safety & Handling (SDS Summary)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled.

-

Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

-

Reactivity: Potential explosion hazard if heated under confinement (Nitro compound).

Handling Protocol:

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended due to halogenated nature), safety goggles, and lab coat.

-

Waste: Segregate into Halogenated Organic Waste . Do not mix with strong bases or reducing agents in waste containers to prevent exotherms.

References

-

PubChem. (2025).[3][4][5] Compound Summary: 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene (CID 131215150).[1] National Library of Medicine. [Link]

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.

Sources

- 1. 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene | C6H2BrClFNO2 | CID 131215150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google Patents [patents.google.com]

- 3. 2-Bromo-4-chloro-1-nitrobenzene | C6H3BrClNO2 | CID 9856124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF | CID 137275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-1-chloro-2-fluorobenzene | C6H3BrClF | CID 2724690 - PubChem [pubchem.ncbi.nlm.nih.gov]

spectroscopic data for 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene

Introduction

2-Bromo-5-chloro-1-fluoro-3-nitrobenzene is a polysubstituted aromatic compound with significant potential in synthetic chemistry, serving as a versatile building block for the development of novel pharmaceutical and agrochemical agents. The precise arrangement of its five substituents—a nitro group and four different halogens—on the benzene ring gives rise to a unique electronic and steric environment. A thorough understanding of its molecular structure is paramount for its application in drug design and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating and confirming the chemical structure of such molecules.

This guide, intended for researchers and drug development professionals, provides a predictive analysis of the spectroscopic data for 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene. In the absence of published experimental spectra, this document synthesizes foundational spectroscopic principles and data from analogous structures to offer a detailed, expert-driven forecast of the expected NMR, IR, and MS data. Furthermore, it outlines robust, field-proven protocols for acquiring this data, ensuring scientific integrity and reproducibility.

Molecular Structure and Analysis

The structure of 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene is foundational to predicting its spectroscopic behavior. The substituents are positioned to maximize electronic and steric effects, which profoundly influence the magnetic environment of each nucleus and the vibrational modes of the chemical bonds. For clarity in the following sections, the atoms are numbered according to IUPAC nomenclature.

Caption: Numbering scheme for 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The predicted spectra are based on the strong electron-withdrawing nature of the nitro group and the inductive and mesomeric effects of the halogen substituents.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation : Dissolve 5-25 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[1][2] Ensure the sample is fully dissolved. To remove any particulate matter, filter the solution through a pipette with a small glass wool plug directly into a clean, high-quality 5 mm NMR tube.

-

Instrumentation : Use a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher.

-

¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and co-adding 16-32 scans to achieve a good signal-to-noise ratio.[3] The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR Acquisition : Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[3] A spectral width of 200-220 ppm is standard.

-

¹⁹F NMR Acquisition : Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus with 100% natural abundance.[4] A wide spectral width may be necessary due to the large chemical shift range of fluorine compounds.[5][6]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The aromatic region will display two distinct signals for the two protons on the benzene ring. The nitro group strongly deshields protons in the ortho and para positions, while halogens have a more moderate effect.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~ 8.0 - 8.2 | Doublet of doublets (dd) | ⁴JHF ≈ 6-8 Hz, ⁴JHH ≈ 2-3 Hz | H6 | This proton is ortho to the fluorine and the bromine atom and para to the chlorine atom. The strong deshielding effect is primarily due to the ortho-fluorine. It will be split by the adjacent fluorine and the meta-coupled H4. |

| ~ 7.8 - 8.0 | Doublet of doublets (dd) | ⁵JHF ≈ 1-2 Hz, ⁴JHH ≈ 2-3 Hz | H4 | This proton is ortho to the chlorine atom and meta to both the nitro group and the bromine atom. It is expected to be slightly less deshielded than H6. It will show a small coupling to H6 and a very small coupling to the fluorine. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six aromatic carbons. Chemical shifts are influenced by the electronegativity of the directly attached substituent and resonance effects.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 - 160 (d, ¹JCF ≈ 250 Hz) | C1-F | The carbon directly attached to fluorine will be significantly downfield and will appear as a large doublet due to one-bond coupling with ¹⁹F.[6] |

| ~ 115 - 120 (d, ²JCF ≈ 20-25 Hz) | C2-Br | This carbon is ortho to the fluorine, resulting in a doublet. The bromine atom's "heavy atom effect" can also influence the shift. |

| ~ 148 - 152 | C3-NO₂ | The carbon bearing the strongly electron-withdrawing nitro group will be significantly deshielded. |

| ~ 125 - 130 | C4 | This carbon is attached to a proton and is expected in the standard aromatic region, influenced by the surrounding substituents. |

| ~ 135 - 140 | C5-Cl | The carbon attached to chlorine is deshielded due to the electronegativity of chlorine. |

| ~ 120 - 125 (d, ²JCF ≈ 20-25 Hz) | C6 | This carbon is ortho to the fluorine, leading to a downfield shift and a characteristic doublet splitting. |

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

The ¹⁹F NMR spectrum will display a single signal, as there is only one fluorine atom in the molecule.[5] Its chemical shift is highly sensitive to the electronic environment.[4][7][8]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~ -110 to -125 | Doublet of doublets (dd) | ³JFH6 ≈ 8-10 Hz, ⁴JFH4 ≈ 1-2 Hz | F1 | The chemical shift is typical for a fluorine on an electron-deficient aromatic ring. The signal will be split into a doublet of doublets due to coupling with the ortho proton (H6) and the meta proton (H4). |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol: FTIR-ATR Data Acquisition

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[9]

-

Background Scan : Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.[3]

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]

-

Data Acquisition : Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal. Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[3] The final spectrum is usually plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

The IR spectrum will be characterized by strong absorptions from the nitro group and various bands corresponding to the carbon-halogen and aromatic ring vibrations.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| 1600 - 1585, 1500 - 1400 | Medium-Weak | Aromatic C=C Ring Stretch[10] |

| 1550 - 1520 | Strong | N-O Asymmetric Stretch (NO₂)[11][12] |

| 1360 - 1330 | Strong | N-O Symmetric Stretch (NO₂)[11][12] |

| 1250 - 1000 | Strong | C-F Stretch |

| 800 - 600 | Strong | C-Cl Stretch[12] |

| 690 - 515 | Medium | C-Br Stretch[10] |

| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending[10] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule, providing valuable structural information.[13][14]

Experimental Protocol: Electron Ionization (EI-MS) Data Acquisition

-

Sample Introduction : Introduce a small amount (typically <1 mg) of the solid, volatile compound into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).[15][16] The sample is heated to ensure it is in the gas phase.[16]

-

Ionization : Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[13][15] This causes ionization and extensive fragmentation.

-

Mass Analysis : The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : The abundance of each ion is measured, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Predicted Mass Spectrum (EI)

The molecular weight of C₆H₂BrClFNO₂ is approximately 254.4 g/mol . The mass spectrum will be distinguished by a complex molecular ion (M⁺) peak cluster due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).

| Predicted m/z | Ion Formula | Identity/Fragmentation Pathway |

| 253/255/257 | [C₆H₂⁷⁹Br³⁵ClNO₂]⁺ / [C₆H₂⁸¹Br³⁵ClNO₂]⁺ & [C₆H₂⁷⁹Br³⁷ClNO₂]⁺ / [C₆H₂⁸¹Br³⁷ClNO₂]⁺ | Molecular Ion (M⁺) Cluster |

| 207/209/211 | [M - NO₂]⁺ | Loss of the nitro group (46 Da) |

| 178/180 | [M - Br]⁺ | Loss of a bromine radical |

| 127 | [C₆H₂FNO₂]⁺ | Loss of Br and Cl |

| 111/113 | [C₆H₂BrF]⁺ | Loss of NO₂ and Cl |

The isotopic pattern for the molecular ion will be a key diagnostic feature. The presence of one bromine and one chlorine atom will result in a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 3:4:1.

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene requires a logical workflow that integrates the strengths of each spectroscopic technique.

Caption: Integrated workflow for spectroscopic structure elucidation.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic data for 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra are expected to show distinct signals with characteristic chemical shifts and coupling patterns dictated by the unique substituent arrangement. The IR spectrum will be dominated by strong absorptions from the nitro group, alongside characteristic bands for the aromatic ring and carbon-halogen bonds. Finally, the mass spectrum will provide unambiguous confirmation of the molecular weight and elemental composition through its unique isotopic cluster for the molecular ion. By following the detailed experimental protocols outlined herein, researchers can confidently acquire and interpret the spectroscopic data required to verify the structure and purity of this important chemical intermediate.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Emory University, NMR Research Center. (2023). Small molecule NMR sample preparation. [Link]

-

Agilent Technologies. Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]

-

University of California, Riverside. NMR Sample Preparation. [Link]

-

LCGC International. (2021). Electron Ionization for GC–MS. [Link]

-

UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. [Link]

-

Innovatech Labs. (2022). How Does FTIR Analysis Work?[Link]

-

Wotal, A. C., & O'Connor, M. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8199–8205. [Link]

-

Wotal, A. C., & O'Connor, M. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Scribd. Fluorine NMR: Analyzing F-19 Compounds. [Link]

-

University of California, San Diego. Sample preparation for FT-IR. [Link]

-

University College London. Sample Preparation. [Link]

-

University of Houston. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

University of Illinois Urbana-Champaign. Electron Ionization. [Link]

-

Mitchell, J. B., & Nandy, A. (2000). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of molecular graphics & modelling, 18(3), 242–246. [Link]

-

Semantic Scholar. Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. [Link]

-

University of Wisconsin-La Crosse. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Wikipedia. Electron ionization. [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

-

Smith, A. J. R., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(35), 9493–9501. [Link]

-

ResearchGate. An algorithm for predicting the NMR shielding of protons over substituted benzene rings. [Link]

-

Moser, A. (2008). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. ACD/Labs. [Link]

-

Viesser, R. V., et al. (2018). The Halogen Effect on the 13C NMR Chemical Shift in Substituted Benzenes. Physical Chemistry Chemical Physics, 20(16), 11247–11259. [Link]

-

Northern Illinois University. IR Absorption Frequencies. [Link]

-

Wikipedia. Infrared spectroscopy correlation table. [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

-

University of Washington. Fluorine NMR. [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

SIELC Technologies. (2018). 2-Bromo-5-chloronitrobenzene. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

-

FAPESP. (2018). The halogen effect on the C-13 NMR chemical shift in substituted benzenes. [Link]

-

PubChem. 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

ResearchGate. (2014). Absorption Spectra of Nitrobenzene Measured With Incoherent White-Light Excitation. [Link]

-

PubChem. Nitrobenzene. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Chemistry Stack Exchange. (2018). Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12). [Link]

-

NIST WebBook. 2-Bromo-5-fluorotoluene. [Link]

-

Chemistry LibreTexts. (2019). Br and Cl. [Link]

-

Magritek. (2021). A true multinuclear spectroscopy case study. [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. scribd.com [scribd.com]

- 6. jeolusa.com [jeolusa.com]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 12. eng.uc.edu [eng.uc.edu]

- 13. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

An In-Depth Technical Guide to the Reactivity and Electronic Properties of 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the electronic properties and chemical reactivity of 2-bromo-5-chloro-1-fluoro-3-nitrobenzene, a highly functionalized aromatic compound of significant interest to researchers, scientists, and professionals in drug development. The strategic arrangement of a nitro group and three distinct halogen atoms on the benzene ring creates a unique electronic landscape, rendering the molecule a versatile building block in modern organic synthesis. This document will delve into the interplay of inductive and resonance effects that govern the molecule's reactivity, with a particular focus on nucleophilic aromatic substitution (SNAr) and its applications in the synthesis of complex molecular architectures.

Introduction: A Multifaceted Synthetic Building Block

2-Bromo-5-chloro-1-fluoro-3-nitrobenzene is a polysubstituted aromatic compound with the molecular formula C₆H₂BrClFNO₂.[1] Its significance in synthetic organic chemistry stems from the presence of multiple reactive sites and the strong electron-deficient nature of the aromatic ring. The convergence of a powerful electron-withdrawing nitro group and the inductive effects of three different halogen atoms (bromine, chlorine, and fluorine) makes this molecule a valuable precursor for the synthesis of a wide range of target molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[2] The strategic placement of these functional groups allows for selective and sequential chemical transformations, offering precise control in the construction of complex molecular frameworks.

This guide will provide a detailed examination of the molecule's electronic structure, predict its reactivity patterns, and discuss its potential applications, particularly in the realm of medicinal chemistry.

Molecular Structure and Physicochemical Properties

The structural and key physicochemical properties of 2-bromo-5-chloro-1-fluoro-3-nitrobenzene are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-bromo-5-chloro-1-fluoro-3-nitrobenzene | PubChem |

| CAS Number | 1807121-23-8 | PubChem |

| Molecular Formula | C₆H₂BrClFNO₂ | [1] |

| Molecular Weight | 254.44 g/mol | [1] |

| SMILES | C1=C(C=C(C(=C1[O-])Br)F)Cl | [1] |

Electronic Properties: An Electron-Deficient Aromatic System

The electronic character of 2-bromo-5-chloro-1-fluoro-3-nitrobenzene is dominated by the strong electron-withdrawing nature of its substituents. This profoundly influences the electron density distribution within the aromatic ring and dictates the molecule's reactivity.

Inductive and Resonance Effects

The nitro group (-NO₂) is a potent electron-withdrawing group, acting through both the inductive (-I) and resonance (-M or -R) effects. The inductive effect arises from the high electronegativity of the nitrogen and oxygen atoms, which pulls electron density away from the benzene ring through the sigma bonds. The resonance effect further delocalizes the pi electrons of the ring onto the nitro group, creating regions of significant positive charge (electrophilicity) at the ortho and para positions relative to the nitro group.

The halogen substituents (F, Cl, Br) also exhibit a dual electronic influence. They are strongly electronegative and thus exert a significant electron-withdrawing inductive effect (-I). Conversely, they possess lone pairs of electrons that can be donated to the aromatic ring via the resonance effect (+M or +R). For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution. However, the resonance donation directs incoming electrophiles to the ortho and para positions. In the context of nucleophilic aromatic substitution, the powerful -I and -M effects of the nitro group are the primary activating factors.

Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (HOMO-LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. For 2-bromo-5-chloro-1-fluoro-3-nitrobenzene, the strong electron-withdrawing substituents would significantly lower the energy of the LUMO. A low-lying LUMO indicates a high electron affinity, making the molecule a good electron acceptor and thus highly reactive towards nucleophiles. The HOMO-LUMO energy gap is expected to be relatively small, suggesting a higher degree of chemical reactivity compared to unsubstituted benzene.

Chemical Reactivity and Synthetic Applications

The unique electronic and structural features of 2-bromo-5-chloro-1-fluoro-3-nitrobenzene give rise to a rich and versatile chemical reactivity profile.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SNAr). The presence of the strongly electron-withdrawing nitro group, positioned ortho and para to the halogen atoms, significantly activates the aromatic ring towards nucleophilic attack. The SNAr reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Diagram: Generalized SNAr Mechanism

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity in SNAr Reactions:

The regioselectivity of nucleophilic attack is a critical consideration. In 2-bromo-5-chloro-1-fluoro-3-nitrobenzene, the fluorine atom at C-1 is the most likely site for substitution. This is because fluorine is the most electronegative halogen, leading to the strongest inductive pull and making the attached carbon atom the most electrophilic. Furthermore, the C-F bond is highly polarized, and fluoride is a better leaving group than chloride or bromide in SNAr reactions, a trend that is opposite to that observed in SN1 and SN2 reactions. The order of leaving group ability in SNAr is generally F > Cl > Br > I.

The bromine atom at C-2 is ortho to the nitro group, and the chlorine atom at C-5 is para to the nitro group. Both positions are activated. However, the fluorine at C-1 is also ortho to the nitro group. The superior activating effect of fluorine as a leaving group in SNAr reactions, coupled with its position ortho to the strongly activating nitro group, makes the C-1 position the most probable site for initial nucleophilic attack.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group (-NH₂) using a variety of reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or Fe/HCl. This transformation is fundamental in synthetic chemistry as it introduces a versatile amino functionality that can be further derivatized. For instance, the resulting aniline derivative can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents. It can also participate in amide bond formation, N-alkylation, and other reactions crucial for building molecular diversity.

Cross-Coupling Reactions

The bromine and chlorine atoms on the aromatic ring can serve as handles for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds (C-Br being more reactive) can potentially allow for selective, sequential cross-coupling reactions, further enhancing the synthetic utility of this building block.

Plausible Synthetic Route

A plausible multi-step synthesis of 2-bromo-5-chloro-1-fluoro-3-nitrobenzene would likely start from a less substituted aromatic precursor, with the sequential introduction of the various functional groups. A representative, though not experimentally verified for this specific isomer, synthetic strategy is outlined below.

Diagram: Plausible Synthetic Workflow

Caption: Plausible synthetic route to the target compound.

Representative Experimental Protocol: Nitration

Disclaimer: This protocol is a representative example based on general procedures for the nitration of halogenated benzenes and has not been optimized for the specific synthesis of 2-bromo-5-chloro-1-fluoro-3-nitrobenzene.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1-bromo-4-chloro-2-fluorobenzene (1.0 eq).

-

Acid Mixture Preparation: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to chilled concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C.

-

Nitration Reaction: Cool the flask containing the starting material to 0-5 °C in an ice bath. Slowly add the nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 2-bromo-5-chloro-1-fluoro-3-nitrobenzene.

Applications in Drug Discovery and Development

Halogenated nitroaromatic compounds are pivotal intermediates in the pharmaceutical industry. The incorporation of fluorine, in particular, is a widely used strategy in medicinal chemistry to enhance a drug's metabolic stability, binding affinity, and lipophilicity.[3] The title compound serves as a versatile scaffold for the synthesis of novel therapeutic agents.

-

Kinase Inhibitors: The aniline derivatives obtained from the reduction of 2-bromo-5-chloro-1-fluoro-3-nitrobenzene are common starting materials for the synthesis of kinase inhibitors, a major class of anti-cancer drugs.

-

Antiviral and Antibacterial Agents: The unique substitution pattern can be exploited to synthesize novel heterocyclic compounds with potential antiviral or antibacterial activity.[2]

-

CNS-active Agents: The presence of fluorine can improve the blood-brain barrier permeability of a drug molecule, making this building block attractive for the development of central nervous system (CNS) active agents.

While specific examples of marketed drugs derived directly from 2-bromo-5-chloro-1-fluoro-3-nitrobenzene are not readily found in the public domain, its structural motifs are present in numerous patented compounds in various stages of drug discovery.

Conclusion

2-Bromo-5-chloro-1-fluoro-3-nitrobenzene is a highly activated and functionalized aromatic compound with significant potential as a building block in organic synthesis. Its electronic properties, characterized by a strongly electron-deficient aromatic ring, make it particularly susceptible to nucleophilic aromatic substitution, with the fluorine atom being the most probable site of attack. The presence of multiple, differentially reactive halogen atoms, coupled with a reducible nitro group, provides synthetic chemists with a powerful and versatile platform for the construction of complex and biologically active molecules. This guide has provided a theoretical framework for understanding the reactivity of this compound, which should prove valuable for researchers and scientists engaged in the design and synthesis of novel chemical entities for pharmaceutical and other applications.

References

-

PubChem. 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Bromo-5-chloronitrobenzene in Pharmaceutical Synthesis. Available at: [Link]

-

Chemistry LibreTexts. Multistep Synthesis. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Available at: [Link]

Sources

A-Z Guide to Nucleophilic Aromatic Substitution: Unraveling the Reactivity of 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the nucleophilic aromatic substitution (SNAr) mechanism as it applies to the polysubstituted aromatic compound, 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene. By dissecting the roles of the various substituents, this paper aims to offer a predictive framework for the reactivity and regioselectivity of this and similar substrates in the context of pharmaceutical and fine chemical synthesis.

The Cornerstone of SNAr: The Addition-Elimination Mechanism

Nucleophilic aromatic substitution (SNAr) stands in contrast to the more familiar electrophilic aromatic substitutions. In SNAr, an electron-rich nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group.[1] This process is not a single-step reaction like an SN2 reaction; instead, it proceeds through a distinct two-step addition-elimination pathway.[2]

The quintessential requirements for a successful SNAr reaction are:

-

An aromatic ring bearing one or more strong electron-withdrawing groups (EWGs).[3]

-

A good leaving group, typically a halide.

-

A potent nucleophile.

The reaction is initiated by the attack of the nucleophile on a carbon atom bearing a leaving group. This initial step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[4] The result is a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][5] In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.[4]

Dissecting the Substrate: 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene

The reactivity of 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene is governed by the electronic interplay of its substituents. A thorough understanding of each component is critical to predicting the reaction's outcome.

The Activating Force: The Nitro Group (-NO₂)

The nitro group is a powerful electron-withdrawing group and is the primary activator of the benzene ring towards nucleophilic attack.[6] It deactivates the ring for electrophilic aromatic substitution but has the opposite effect in SNAr. The nitro group withdraws electron density from the aromatic ring through both inductive effects and resonance. This electron withdrawal creates a significant partial positive charge on the ring carbons, making them susceptible to nucleophilic attack.[7]

Crucially, the activating effect of the nitro group is most pronounced at the ortho and para positions relative to its location.[4] This is because the negative charge of the Meisenheimer complex can be delocalized onto the nitro group when the nucleophile attacks at these positions, providing substantial resonance stabilization.[2][3]

The Leaving Groups: A Counterintuitive Hierarchy

In the case of 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene, there are three potential halogen leaving groups: fluorine, bromine, and chlorine. In SNAr reactions, the typical leaving group trend observed in SN1 and SN2 reactions (I > Br > Cl > F) is inverted. The observed order of reactivity is often F > Cl ≈ Br > I.[8][9]

This reversal is a direct consequence of the rate-determining step. Since the initial nucleophilic attack is the slow step, the ability of the halogen to stabilize the forming Meisenheimer complex is more important than its ability to leave. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect.[10] This effect stabilizes the transition state leading to the Meisenheimer complex, thereby lowering the activation energy and increasing the reaction rate.[10][11]

Regioselectivity: Predicting the Site of Attack

The nitro group at C3 directs nucleophilic attack to the ortho and para positions. In this molecule, the positions ortho to the nitro group are C2 (bearing bromine) and C4 (unsubstituted). The position para to the nitro group is C6 (unsubstituted). The fluorine at C1 is also in an activated position, being ortho to the nitro group. The chlorine at C5 is meta to the nitro group and is therefore not activated, rendering it unlikely to be substituted.

The competition for nucleophilic attack is primarily between C1 (bearing fluorine) and C2 (bearing bromine). Given that fluorine is a significantly better leaving group in SNAr reactions due to its high electronegativity stabilizing the intermediate, the nucleophilic attack will preferentially occur at the C1 position, leading to the displacement of the fluoride ion.

The Meisenheimer Complex: The Heart of the Reaction

The Meisenheimer complex is a key intermediate in SNAr reactions.[12] It is a cyclohexadienyl anion that is stabilized by the delocalization of its negative charge, particularly by the electron-withdrawing nitro group.[5] The stability of this complex is a critical factor in determining the overall reaction rate.[13] Some highly stabilized Meisenheimer complexes can even be isolated and characterized.[13][14]

The formation of the Meisenheimer complex is the "addition" part of the addition-elimination mechanism. The subsequent "elimination" of the leaving group restores the aromatic system.

Experimental Protocol: A Practical Approach

The following is a generalized, illustrative protocol for the nucleophilic aromatic substitution of 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene with a generic nucleophile, such as sodium methoxide.

Materials:

-

2-Bromo-5-chloro-1-fluoro-3-nitrobenzene

-

Sodium methoxide

-

Anhydrous methanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard workup and purification reagents and equipment (e.g., water, organic solvent for extraction, drying agent, rotary evaporator, chromatography supplies)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene in anhydrous methanol.

-

Addition of Nucleophile: While stirring, add sodium methoxide to the solution. The addition may be exothermic, so it should be done carefully.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by a suitable method, such as column chromatography, to obtain the desired substituted product.

Data Presentation:

| Parameter | Value |

| Molecular Formula | C₆H₂BrClFNO₂[15] |

| Molecular Weight | 254.44 g/mol [15] |

| Predicted Site of Substitution | C1 (Fluorine) |

| Expected Product | 2-Bromo-5-chloro-1-methoxy-3-nitrobenzene |

Visualizing the Mechanism and Workflow

Mechanism of SNAr on 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene:

Caption: The addition-elimination mechanism of SNAr.

Experimental Workflow:

Caption: A typical experimental workflow for SNAr.

Conclusion

The nucleophilic aromatic substitution of 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene is a prime example of how electronic effects dictate the course of a chemical reaction. The powerful activating and directing effects of the nitro group, combined with the counterintuitive leaving group ability of fluorine, lead to a highly regioselective substitution at the C1 position. For professionals in drug development and chemical synthesis, a deep understanding of these principles is paramount for the rational design of synthetic routes to complex aromatic molecules.

References

-

KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

-

Majid, R. Nucleophilic Aromatic Substitution. Available at: [Link]

-

Ashenhurst, J. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Illuminati, G. & Stegel, F. Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. Available at: [Link]

-

KP, Dr. Directing Effect of the Nitro Group in EAS. YouTube. Available at: [Link]

-

Beleza, S. O., et al. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]

-

Grokipedia. Meisenheimer complex. Available at: [Link]

-

Quora. Why is the nitro group a metal director in aromatic electrophilic reactions? Available at: [Link]

-

Pearson+. The nitro group directs electrophilic aromatic substitution to th... | Study Prep. Available at: [Link]

-

Cognito. Directing Effects Revision notes | International A-Level · CIE. Available at: [Link]

-

Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available at: [Link]

-

Strauss, M. J. Stable Spirocyclic Meisenheimer Complexes. PMC. Available at: [Link]

-

St. John's University & College of St. Benedict. Addition-Elimination at Aromatics (SNAR). Available at: [Link]

-

Wikipedia. Meisenheimer complex. Available at: [Link]

-

Scribd. Meisenheimer Complex | PDF. Available at: [Link]

-

Wikipedia. Leaving group. Available at: [Link]

-

ACS Publications. Bench-Stable Meisenheimer Complexes: Synthesis, Characterization, and Divergent Reactivity for Dearomatization. Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]

-

Kącka-Zych, A., & Ostrowski, S. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. Available at: [Link]

-

ResearchGate. SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. Available at: [Link]

-

Semantic Scholar. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Available at: [Link]

-

Leah4sci. Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. Available at: [Link]

-

PubChem. 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene. Available at: [Link]

-

Organic Syntheses. 1-bromo-2-fluorobenzene. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. grokipedia.com [grokipedia.com]

- 6. youtube.com [youtube.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Leaving group - Wikipedia [en.wikipedia.org]

- 12. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 13. Stable Spirocyclic Meisenheimer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene | C6H2BrClFNO2 | CID 131215150 - PubChem [pubchem.ncbi.nlm.nih.gov]

structural analysis and conformation of 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene

An In-Depth Technical Guide to the Structural and Conformational Analysis of 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene

Executive Summary

This guide provides a comprehensive framework for the detailed structural and conformational analysis of 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene, a polysubstituted aromatic compound with significant potential in medicinal chemistry and materials science. The unique substitution pattern, featuring a sterically crowded arrangement of halogen and nitro groups, presents a compelling case study in the interplay between electronic and steric effects that dictate molecular geometry and, consequently, chemical reactivity and biological activity. By integrating advanced spectroscopic techniques with robust computational modeling, we present a multi-faceted protocol to build a complete and validated structural portrait of the molecule in both solid and solution states. This document is intended for researchers, scientists, and drug development professionals seeking to apply a rigorous, cross-validated approach to molecular characterization.

Introduction: The Significance of Polysubstituted Nitroaromatics

Halogenated nitroaromatic compounds are cornerstone synthons in modern organic chemistry. The nitro group, a powerful electron-withdrawing group, not only deactivates the aromatic ring towards electrophilic substitution but also facilitates nucleophilic aromatic substitution, making these compounds versatile intermediates.[1] Furthermore, the inclusion of multiple, distinct halogen atoms (F, Cl, Br) introduces fine-tuned modulations of lipophilicity, metabolic stability, and binding interactions, which are critical parameters in drug design.

2-Bromo-5-chloro-1-fluoro-3-nitrobenzene (PubChem CID: 131215150) is a molecule where these features are particularly pronounced.[2] The ortho-positioning of bulky bromine and fluorine atoms relative to the nitro group creates significant steric strain. This strain is expected to force the nitro group to twist out of the plane of the benzene ring, disrupting π-conjugation.[3] The extent of this torsional angle is a critical determinant of the molecule's electronic properties, dipole moment, and intermolecular interaction potential. Therefore, a precise understanding of its three-dimensional structure and conformational preferences is paramount for predicting its behavior in a biological or material context.

This guide outlines a synergistic workflow, combining empirical spectroscopic analysis with theoretical density functional theory (DFT) calculations, to elucidate these structural nuances.

Integrated Analytical Workflow

Our approach is founded on the principle of cross-validation, where computational predictions inform experimental design and experimental results serve to validate and refine the theoretical models. This iterative process ensures a high degree of confidence in the final structural assignment.

Caption: Integrated workflow for structural analysis.

Experimental Characterization Protocols

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Solid-State Structure

Expertise & Causality: SC-XRD provides unambiguous, high-resolution data on bond lengths, bond angles, and torsional angles in the crystalline solid state.[4] For a molecule with potential conformational isomers, obtaining a crystal structure is the gold standard. It offers direct visualization of the nitro group's rotation relative to the aromatic ring, which is the central conformational question.

Experimental Protocol:

-

Crystal Growth: Dissolve the compound in a suitable solvent system (e.g., chloroform/ethanol). Employ slow evaporation at room temperature in a loosely covered vial to promote the formation of single crystals suitable for diffraction.[5]

-

Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data, typically using Mo Kα or Cu Kα radiation, over a full sphere of reciprocal space.

-

Structure Solution & Refinement: Process the diffraction data to obtain unit cell parameters and integrated intensities. Solve the structure using direct methods and refine the atomic positions and thermal parameters against the experimental data.

Data Presentation: Expected Crystallographic Parameters

| Parameter | Expected Value/Range | Significance |

|---|---|---|

| Crystal System | Monoclinic / Orthorhombic | Describes the basic crystal symmetry. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| C-N Bond Length | ~1.47 Å | Shorter length indicates more double-bond character (planar). |

| N-O Bond Lengths | ~1.22 Å | Characteristic of a nitro group. |

| C-C-N-O Dihedral Angle | 30° - 70° | Crucial measure of nitro group torsion out of the ring plane. |

| Intermolecular Interactions | Halogen bonds, π-π stacking | Reveals crystal packing forces influencing conformation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution-State

Expertise & Causality: NMR spectroscopy is unparalleled for determining the structure of molecules in solution. For this specific molecule, ¹⁹F NMR is an exceptionally powerful tool due to its high sensitivity and wide chemical shift range, which makes it highly sensitive to subtle changes in the electronic environment.[6][7] Combining ¹H, ¹³C, and ¹⁹F data with 2D correlation experiments allows for the complete and unambiguous assignment of all nuclei.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire a standard proton spectrum. The two aromatic protons are expected to appear as doublets, with coupling constants providing information on their relative positions.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify all six unique aromatic carbon signals.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This will show a singlet, and its chemical shift is highly diagnostic of its electronic environment.[8]

-

2D NMR (HSQC & HMBC):

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates nuclei over 2-3 bonds, which is critical for piecing together the full connectivity map, including the positions of the quaternary (substituent-bearing) carbons.

-

Data Presentation: Predicted NMR Assignments

| Nucleus | Predicted Shift (ppm) | Multiplicity | Key HMBC Correlations |

|---|---|---|---|

| H-4 | 7.5 - 8.0 | d | C-2, C-5, C-6 |

| H-6 | 7.8 - 8.3 | d | C-1, C-4, C-5 |

| F-1 | -100 to -120 | s | C-2, C-6 |

| C-1 | ~155-160 (¹JCF ≈ 250 Hz) | d | H-6 |

| C-2 | ~120-125 | s | H-4 |

| C-3 | ~145-150 | s | H-4 |

| C-4 | ~125-130 | d | H-4, H-6 |

| C-5 | ~130-135 | s | H-4, H-6 |

| C-6 | ~115-120 | d | H-4, H-6 |

Note: Predicted shifts are estimates. Experimental values must be determined and can be validated against DFT-calculated shifts.[6]

Vibrational and Electronic Spectroscopy

Expertise & Causality: FTIR and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, serving as a molecular fingerprint.[9][10][11] The symmetric and asymmetric stretching frequencies of the nitro group are particularly sensitive to the degree of conjugation with the aromatic ring; a twisted conformation will shift these frequencies compared to a planar nitrobenzene.[12] UV-Vis spectroscopy probes the electronic transitions, which are also affected by this conjugation.[13][14]

Experimental Protocols:

-

FTIR: Use an Attenuated Total Reflectance (ATR) accessory for rapid analysis of the solid sample. Record the spectrum from 4000 to 400 cm⁻¹.

-

Raman: Use a Raman microscope to acquire a spectrum of the solid sample, focusing a laser (e.g., 785 nm) and collecting the scattered light.

-

UV-Vis: Dissolve the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane) at a known concentration (e.g., 10⁻⁵ M). Record the absorption spectrum from 200 to 400 nm.[13]

Data Presentation: Key Spectroscopic Features

| Technique | Wavenumber/Wavelength | Assignment | Significance |

|---|---|---|---|

| FTIR/Raman | ~1530-1560 cm⁻¹ | NO₂ Asymmetric Stretch | Frequency increases as torsion angle increases (less conjugation). |

| FTIR/Raman | ~1340-1360 cm⁻¹ | NO₂ Symmetric Stretch | Sensitive to electronic and steric environment. |

| FTIR/Raman | ~1000-1100 cm⁻¹ | C-F Stretch | Confirms the presence of the C-F bond. |

| UV-Vis | ~250-270 nm | π→π* transition | Hypsochromic (blue) shift expected compared to nitrobenzene due to reduced conjugation.[15] |

| UV-Vis | >300 nm (weak) | n→π* transition | Weak absorption related to the nitro group lone pairs.[14] |

Computational Modeling: A Theoretical Lens

Expertise & Causality: Computational chemistry, particularly DFT, allows us to explore the molecule's potential energy surface to find the most stable conformation(s).[16] By performing a torsional scan—systematically rotating the nitro group and calculating the energy at each step—we can determine the equilibrium dihedral angle and the energy barrier to rotation. This provides a powerful theoretical basis to rationalize the experimental findings.[17][18]

DFT Geometry Optimization and Conformational Scan

Caption: Workflow for DFT conformational analysis.

Protocol:

-

Model Building: Build the initial 3D structure of 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene.

-

Method Selection: Choose a reliable DFT functional and basis set. The B3LYP functional with the 6-311+G(d,p) basis set offers a good compromise between accuracy and computational cost for such systems.

-

Torsional Scan: Define the C2-C3-N-O dihedral angle as the reaction coordinate. Perform a relaxed scan, rotating this angle in steps (e.g., 10°) from 0° (planar) to 90° (orthogonal), allowing all other geometric parameters to optimize at each step.

-

Analysis: Plot the relative energy versus the dihedral angle to identify the global minimum. The dihedral angle at this minimum represents the most stable conformation.

-

Final Optimization: Perform a full geometry optimization and frequency calculation starting from the lowest-energy structure found in the scan to obtain the final, validated equilibrium geometry.

Molecular Electrostatic Potential (MEP) Mapping

Expertise & Causality: An MEP map visualizes the electrostatic potential on the electron density surface. It is an invaluable tool for drug development professionals as it highlights regions of positive (electron-poor) and negative (electron-rich) potential, predicting sites for non-covalent interactions like hydrogen bonding or halogen bonding, which are crucial for receptor binding. The twisted nitro group and the electronegative halogens will create a highly polarized and distinct MEP surface.

Synthesis of Findings: An Integrated Structural Portrait

By combining the data from all techniques, a cohesive picture emerges. The SC-XRD experiment will provide the precise solid-state conformation, including the critical C-C-N-O dihedral angle. The DFT torsional scan will not only corroborate this angle but also reveal the energetic cost of deviation from this minimum. The spectroscopic data (NMR, IR, UV-Vis) will confirm the structure in solution and provide signatures that reflect the computationally-determined conformation. For instance, the observed ¹⁹F NMR chemical shift and the NO₂ stretching frequencies should be consistent with a sterically hindered, non-planar nitro group. Discrepancies between the solid-state and solution-state data could indicate different preferred conformations in different phases or dynamic behavior in solution, which can be further investigated with variable-temperature NMR studies.

Conclusion

The structural analysis of 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene requires a multi-pronged, synergistic approach. The protocols outlined in this guide, integrating high-resolution spectroscopy with predictive computational modeling, provide a robust framework for achieving a comprehensive and validated understanding of its three-dimensional structure. This detailed structural knowledge is the essential foundation for rationalizing its chemical properties and for guiding its future application in the development of novel pharmaceuticals and advanced materials.

References

-

Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: The Journal of Organic Chemistry URL: [Link][6][8]

-

Title: Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study Source: Preprints.org (Note: While a preprint, the methodology described is standard and illustrative) URL: [Link][13]

-

Title: Density Functional Theory Calculations and Vibrational Circular Dichroism of Aromatic Foldamers Source: The Journal of Organic Chemistry URL: [Link][19]

-

Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: Chemical Science URL: [Link][20]

-

Title: A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes Source: Physical Chemistry Chemical Physics URL: [Link][14]

-

Title: 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene Source: PubChem, National Institutes of Health URL: [Link][2]

-

Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link][7]

-

Title: Ultraviolet Excitation Dynamics of Nitrobenzenes Source: Heriot-Watt Research Portal URL: [Link][21]

-

Title: Structure Elucidation of Fluorinated Compounds by NMR Source: JEOL Ltd. Application Notes URL: [Link][22]

-

Title: FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL: [Link][12]

-

Title: X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines Source: Crystal Growth & Design URL: [Link][5]

-

Title: UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), 2,4-dinitrophenol (III), and 4-nitrophenol (IV)... Source: ResearchGate URL: [Link][23]

-

Title: The Rotation of the Nitro and Formyl Groups Relative to the Aromatic Ring in Some ortho-nitroarylaldehydes Source: ResearchGate URL: [Link][3]

-

Title: ULTRAVIOLET SPECTROSCOPY Source: St. Paul's Cathedral Mission College URL: [Link][15]

-

Title: A theoretical density functional theory calculation-based analysis of conformers of p-xylene Source: Scientific Reports URL: [Link][24]

-

Title: Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane Source: ResearchGate URL: [Link][16]

-

Title: IR vs Raman Spectroscopy | Advantages & Limitations Source: Mettler Toledo URL: [Link][9]

-

Title: FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Source: Lab Manager URL: [Link][10]

-

Title: A Review of FTIR and Raman Spectroscopy Methods Source: Contract Laboratory URL: [Link][11]

-

Title: delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs Source: The Ohio State University Knowledge Bank URL: [Link][17]

-

Title: Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations Source: MDPI URL: [Link][18]

-

Title: Molecular structure and conformation of nitrobenzene reinvestigated by combined analysis of gas-phase electron diffraction, rotational constants, and theoretical calculations Source: ResearchGate URL: [Link][25]

Sources

- 1. Nitro compound - Wikipedia [en.wikipedia.org]

- 2. 2-Bromo-5-chloro-1-fluoro-3-nitrobenzene | C6H2BrClFNO2 | CID 131215150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]